![molecular formula C13H10F2O2 B6149885 [4-(2,5-difluorophenoxy)phenyl]methanol CAS No. 1048358-68-4](/img/new.no-structure.jpg)
[4-(2,5-difluorophenoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,5-difluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol . This compound features a phenylmethanol group substituted with a difluorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with 4-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzyl alcohol, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,5-difluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include and .
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: [4-(2,5-difluorophenoxy)phenyl]methanal or [4-(2,5-difluorophenoxy)phenyl]carboxylic acid.
Reduction: [4-(2,5-difluorophenoxy)phenyl]methane.
Substitution: [4-(2,5-difluorophenoxy)phenyl]chloride or [4-(2,5-difluorophenoxy)phenyl]bromide.
Scientific Research Applications
Chemistry: [4-(2,5-difluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenylmethanol derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [4-(2,5-difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects .
Comparison with Similar Compounds
- [4-(2,4-difluorophenoxy)phenyl]methanol
- [4-(2,6-difluorophenoxy)phenyl]methanol
- [4-(3,5-difluorophenoxy)phenyl]methanol
Uniqueness: Compared to its analogs, [4-(2,5-difluorophenoxy)phenyl]methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule in various applications .
Properties
CAS No. |
1048358-68-4 |
---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.